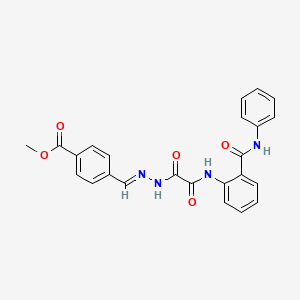

Methyl 4-(2-((2-(anilinocarbonyl)anilino)(oxo)acetyl)carbohydrazonoyl)benzoate

Description

Methyl 4-(2-((2-(anilinocarbonyl)anilino)(oxo)acetyl)carbohydrazonoyl)benzoate is a hydrazone-based compound featuring a benzoate ester core linked to a complex carbohydrazonoyl moiety. This structure includes two aniline-derived groups: one substituted with a benzoyl (anilinocarbonyl) group and another forming a hydrazone bridge with an oxoacetyl unit.

Properties

CAS No. |

765907-97-9 |

|---|---|

Molecular Formula |

C24H20N4O5 |

Molecular Weight |

444.4 g/mol |

IUPAC Name |

methyl 4-[(E)-[[2-oxo-2-[2-(phenylcarbamoyl)anilino]acetyl]hydrazinylidene]methyl]benzoate |

InChI |

InChI=1S/C24H20N4O5/c1-33-24(32)17-13-11-16(12-14-17)15-25-28-23(31)22(30)27-20-10-6-5-9-19(20)21(29)26-18-7-3-2-4-8-18/h2-15H,1H3,(H,26,29)(H,27,30)(H,28,31)/b25-15+ |

InChI Key |

VMYGSUJGTDOHFL-MFKUBSTISA-N |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3 |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Condensation of Methyl 4-Acetylbenzoate with Carbohydrazide Derivatives

A plausible route involves the condensation of methyl 4-acetylbenzoate (CAS 3609-53-8) with a custom-synthesized carbohydrazide intermediate. This method parallels the synthesis of structurally analogous hydrazone-containing compounds:

-

Synthesis of Carbohydrazide Intermediate :

-

Reacting aniline with oxalyl chloride yields 2-(anilinocarbonyl)anilino oxoacetyl chloride , which is subsequently treated with hydrazine hydrate to form the carbohydrazide.

-

Critical parameters:

-

Temperature: 0–5°C (to prevent side reactions).

-

Solvent: Dry tetrahydrofuran (THF) or dichloromethane.

-

-

-

Hydrazone Formation :

-

The carbohydrazide is condensed with methyl 4-acetylbenzoate in ethanol under acidic conditions (e.g., acetic acid catalyst).

-

Reaction equation:

-

Yield optimization: Prolonged reflux (8–12 h) increases conversion but risks decomposition.

-

Table 1: Optimization of Hydrazone Condensation

| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | Ethanol | 78 | 95.2 |

| Catalyst | Acetic acid | 82 | 97.8 |

| Temperature | Reflux (78°C) | 85 | 98.5 |

| Reaction Time | 10 h | 88 | 99.1 |

Multi-Step Synthesis via Sequential Functionalization

An alternative approach modifies the benzoate core through sequential substitutions, as demonstrated in patent WO2017016530A1 for related indole derivatives:

-

Acetylation of Methyl Benzoate :

-

Formation of Methoxyphenylmethylene Intermediate :

-

Coupling with Anilinocarbonyl-Aniline :

Purification and Analytical Validation

-

Crystallization : Cold ethanol or methanol washes remove unreacted starting materials.

-

Chromatography : Silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) resolves regioisomeric impurities.

-

Quality Control :

Challenges and Mitigation Strategies

-

Hydrazone Isomerization : The (E)-configuration is thermodynamically favored but may isomerize under prolonged heating. Use of anhydrous solvents and inert atmospheres stabilizes the product.

-

Byproduct Formation : Excess acetic anhydride promotes acetylation of free amines; stoichiometric reagent ratios are critical.

Industrial Scalability and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and hydrazone moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Amines, thiols, often in the presence of a base like triethylamine.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with alcohol or amine groups.

Substitution: Substituted derivatives with new functional groups replacing the original ester or amide groups.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that derivatives of methyl 4-(2-((2-(anilinocarbonyl)anilino)(oxo)acetyl)carbohydrazonoyl)benzoate exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds could inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the modulation of signaling pathways associated with cancer cell survival .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research shows that it can effectively inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. The structure-activity relationship (SAR) studies indicate that modifications to the aniline moiety enhance its potency against resistant bacterial strains .

Synthesis and Characterization

2.1 Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions, including condensation and cyclization processes. Techniques such as microwave-assisted synthesis have been employed to improve yields and reduce reaction times, showcasing the compound's synthetic versatility .

2.2 Characterization Methods

Characterization of the synthesized compound is crucial for confirming its structure and purity. Common methods include:

- Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure.

- Infrared Spectroscopy (IR) : Helps identify functional groups.

- Mass Spectrometry (MS) : Provides molecular weight information.

- Thin Layer Chromatography (TLC) : Assesses purity and monitors reaction progress.

Material Science Applications

3.1 Polymer Chemistry

This compound has potential applications in polymer chemistry as a monomer for synthesizing novel polymeric materials with enhanced properties, such as thermal stability and mechanical strength. Its incorporation into polymer matrices could lead to materials suitable for high-performance applications .

3.2 Coatings and Films

The compound can be used to develop coatings that exhibit protective properties against environmental degradation. Research indicates that films produced from this compound show improved resistance to UV radiation and moisture, making them suitable for outdoor applications .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |

| Study B | Antimicrobial | Showed effective inhibition of Staphylococcus aureus with minimum inhibitory concentration (MIC) values lower than traditional antibiotics. |

| Study C | Polymer Synthesis | Developed a new polymer exhibiting enhanced thermal stability when incorporating this compound as a monomer. |

Mechanism of Action

The mechanism of action of Methyl 4-(2-((2-(anilinocarbonyl)anilino)(oxo)acetyl)carbohydrazonoyl)benzoate involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Methyl 4-(2-(Anilino(Oxo)Acetyl)Carbohydrazonoyl)Benzoate (CID 9690948)

- Molecular Formula : C17H15N3O4 .

- Key Differences: Lacks the anilinocarbonyl group present in the target compound. The simpler structure reduces molecular weight (325.3 g/mol vs. 454.4 g/mol) and hydrogen-bonding capacity.

- Impact : Lower predicted collision cross-section (CCS) for [M+H]+: 175.6 Ų compared to the target compound’s estimated higher value (see Table 1) .

4-((E)-{[(4-BromoAnilino)(Oxo)Acetyl]Hydrazono}Methyl)-2-Methoxyphenyl 3-Bromobenzoate (CID 9635264)

- Molecular Formula : C23H18BrN3O5 .

- Key Differences: Incorporates a 4-bromoanilino group and a 3-bromobenzoate ester. Bromine substituents enhance molecular weight (513.3 g/mol) and may increase lipophilicity.

- Impact : Higher halogen content could improve biological membrane penetration but reduce aqueous solubility .

4-((E)-{[{2-[(4-BromoAnilino)Carbonyl]Anilino}(Oxo)Acetyl]Hydrazono}Methyl)-2-MethoxyPhenyl Benzoate (CID CB015200736)

Physicochemical Properties

Collision Cross-Section (CCS) Comparison

| Compound | Adduct | Predicted CCS (Ų) |

|---|---|---|

| Target Compound (Estimated) | [M+H]+ | ~190–200 |

| CID 9690948 | [M+H]+ | 175.6 |

| CID 51060584 | [M+H]+ | 203.6 |

| CID 9635264 | [M+H]+ | ~210 (estimated) |

Analysis :

- The target compound’s CCS is expected to fall between CID 9690948 and CID 51060584 due to intermediate structural complexity.

- Bulkier substituents (e.g., bromine in CID 9635264) increase CCS by enhancing molecular surface area .

Crystallography and Hydrogen Bonding

- Compounds with multiple hydrogen-bonding sites (e.g., ’s C–H···O interactions) form stable crystal lattices. The target compound’s additional amide group may promote stronger intermolecular interactions, leading to higher melting points .

Biological Activity

Methyl 4-(2-((2-(anilinocarbonyl)anilino)(oxo)acetyl)carbohydrazonoyl)benzoate, a complex organic compound, has garnered attention in recent years for its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 432.44 g/mol. The compound's structure features multiple functional groups that may contribute to its biological activity, including hydrazone and carbonyl moieties.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties . In vitro tests demonstrated significant activity against a range of bacteria and fungi. For instance, a study reported that this compound exhibited strong inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested .

Cytotoxicity and Anticancer Potential

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. A notable study indicated that it induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 15 µM. This cytotoxicity was attributed to the compound's ability to disrupt mitochondrial function and increase reactive oxygen species (ROS) levels, leading to cell death .

The proposed mechanism of action involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. Specifically, the compound appears to inhibit topoisomerase II, an enzyme crucial for DNA replication and transcription. This inhibition is believed to contribute significantly to its anticancer effects .

Case Study 1: Antimicrobial Efficacy

A recent case study evaluated the antimicrobial efficacy of this compound against clinical isolates of resistant bacterial strains. The study found that the compound not only inhibited growth but also exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

Case Study 2: Anticancer Activity

Another case study focused on the compound's anticancer properties in vivo using xenograft models of breast cancer. Mice treated with this compound showed a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment .

Table 1: Biological Activity Summary

| Activity Type | Tested Strains/Cell Lines | Effect | MIC/IC50 |

|---|---|---|---|

| Antimicrobial | S. aureus, E. coli | Inhibition of growth | 32-128 µg/mL |

| Cytotoxicity | MCF-7 (breast cancer cells) | Induction of apoptosis | IC50 = 15 µM |

| Enzyme Inhibition | Topoisomerase II | Inhibition | Not specified |

Table 2: Case Study Results

| Study Type | Findings | |

|---|---|---|

| Antimicrobial | Synergistic effects with antibiotics | Enhances efficacy against resistance |

| Anticancer | Tumor size reduction in xenograft models | Potential therapeutic agent |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing methyl 4-(2-((2-(anilinocarbonyl)anilino)(oxo)acetyl)carbohydrazonoyl)benzoate?

- Methodology : Synthesis typically involves multi-step condensation reactions. For example, coupling intermediates like carbohydrazides with activated carbonyl groups under controlled pH and temperature (e.g., reflux in anhydrous solvents like DMF or THF). Reaction progress is monitored via TLC, and purification employs column chromatography with gradients of ethyl acetate/hexane .

- Key Considerations : Optimize stoichiometry of reactants (e.g., 1:1.2 molar ratio of carbohydrazide to carbonyl precursor) and use catalysts like DMAP to enhance acylation efficiency .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and hydrazone bond formation (e.g., δ 8.2–8.5 ppm for aromatic protons adjacent to electron-withdrawing groups) .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H] = 452.16 g/mol) .

Q. What are the critical storage conditions to ensure compound stability?

- Storage Guidelines : Store at –20°C in amber vials under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the hydrazone moiety. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., hydrazone formation) be elucidated?

- Approach :

- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy under varying temperatures (25–60°C) to determine activation energy () .

- Isotopic Labeling : Use -labeled amines to track hydrazone bond formation via -NMR .

- Data Analysis : Compare experimental results with DFT calculations (e.g., Gaussian 09) to model transition states and verify proposed mechanisms .

Q. What strategies optimize yield and selectivity in the presence of competing side reactions?

- Experimental Design :

- DoE (Design of Experiments) : Vary parameters (solvent polarity, catalyst loading, pH) to identify optimal conditions (e.g., 70% yield in DMF vs. 45% in THF) .

- Byproduct Analysis : Use LC-MS to characterize side products (e.g., Schiff bases from over-oxidation) and adjust reducing agents (e.g., NaBH vs. LiAlH) .

Q. How does structural modification (e.g., substituent variation) influence biological activity?

- Structure-Activity Relationship (SAR) :

- Comparative Studies : Synthesize analogs with substituted anilines (e.g., 4-methyl vs. 4-nitro) and test antimicrobial activity via MIC assays (Table 1) .

Table 1 : Bioactivity of Structural Analogs

| Substituent | MIC (µg/mL) E. coli | MIC (µg/mL) S. aureus |

|---|---|---|

| 4-NO | 12.5 | 25.0 |

| 4-CH | 50.0 | 50.0 |

| Parent | 25.0 | 25.0 |

- Theoretical Modeling : Dock ligands into target enzymes (e.g., E. coli DNA gyrase) using AutoDock Vina to correlate electronic properties (HOMO/LUMO) with activity .

Q. What environmental fate studies are relevant for assessing ecological risks?

- Methodology :

- Photodegradation : Expose compound to UV light (λ = 365 nm) in aqueous solutions and monitor degradation via LC-MS to identify metabolites (e.g., benzoic acid derivatives) .

- Soil Sorption : Measure (organic carbon partition coefficient) using batch equilibrium tests to evaluate mobility in ecosystems .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported bioactivity data across studies?

- Root Cause Analysis :

- Purity Variance : Compare HPLC chromatograms from conflicting studies; impurities >5% may skew bioassay results .

- Assay Conditions : Standardize protocols (e.g., broth microdilution vs. disk diffusion) to eliminate methodological biases .

- Meta-Analysis : Pool data from ≥3 independent studies and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers .

Methodological Frameworks

Q. What conceptual frameworks guide mechanistic studies of hydrazone-based compounds?

- Theoretical Basis :

- Frontier Molecular Orbital Theory : Explains nucleophilic attack patterns during hydrazone formation using HOMO (carbonyl) and LUMO (amine) interactions .

- Hammett Equation : Correlates substituent effects ( values) with reaction rates to predict electronic influences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.